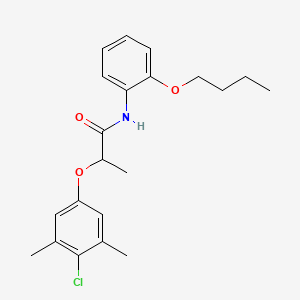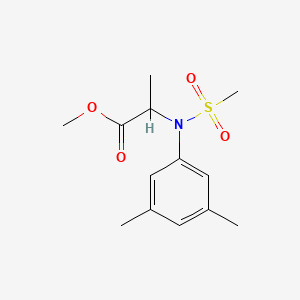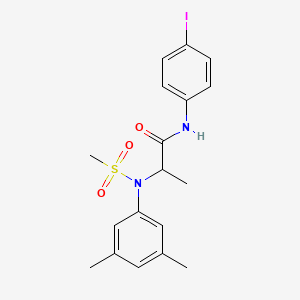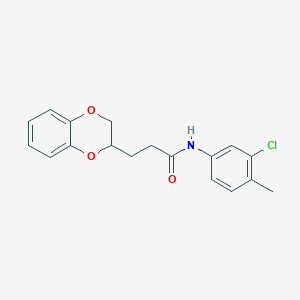
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide
Overview
Description
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide, also known as BDP, is a synthetic compound used in scientific research. It is a selective agonist of peroxisome proliferator-activated receptor (PPAR) δ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis. BDP has been shown to have potential therapeutic applications in various diseases, including metabolic disorders, cancer, and inflammation.
Mechanism of Action
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide exerts its biological effects by activating PPARδ, a member of the PPAR family of nuclear receptors. PPARδ regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide selectively binds to and activates PPARδ, leading to the transcriptional activation of target genes and the subsequent biological effects.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to have various biochemical and physiological effects, including improving insulin sensitivity, reducing blood glucose levels, enhancing lipid metabolism, inhibiting tumor growth, inducing apoptosis in cancer cells, reducing inflammation, and inhibiting the activation of NF-κB. These effects are mediated by the activation of PPARδ and the subsequent regulation of target genes involved in these processes.
Advantages and Limitations for Lab Experiments
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has several advantages for lab experiments, including its high selectivity for PPARδ, its ability to activate PPARδ-mediated signaling pathways, and its potential therapeutic applications in various diseases. However, some limitations should be considered, such as the need for appropriate controls, the potential for off-target effects, and the need for further studies to validate its therapeutic potential in humans.
Future Directions
There are several future directions for research on N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide. First, further studies are needed to elucidate the molecular mechanisms underlying its biological effects and to identify its target genes and signaling pathways. Second, more preclinical studies are needed to validate its therapeutic potential in various diseases, including metabolic disorders, cancer, and inflammation. Third, clinical trials are needed to evaluate its safety and efficacy in humans. Fourth, the development of novel analogs of N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide with improved pharmacological properties and selectivity for PPARδ could lead to the discovery of new therapeutic agents. Finally, the use of N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects.
Scientific Research Applications
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to improve insulin sensitivity, reduce blood glucose levels, and enhance lipid metabolism in animal models. In cancer, N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been reported to inhibit tumor growth and induce apoptosis in cancer cells by regulating PPARδ-mediated signaling pathways. In inflammation, N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of nuclear factor-κB (NF-κB), a key regulator of inflammatory responses.
properties
IUPAC Name |
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO3/c1-5-6-11-25-19-10-8-7-9-18(19)23-21(24)16(4)26-17-12-14(2)20(22)15(3)13-17/h7-10,12-13,16H,5-6,11H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMHMZFGRSKOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C(C)OC2=CC(=C(C(=C2)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-methoxyphenyl)sulfonyl]-N-(1-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4177418.png)
![ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4177423.png)

![7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177457.png)
![6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4177459.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4177467.png)
![3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B4177468.png)
![2'-(1,3-benzothiazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[indole-3,4'-quinazoline]-2,5'(1H,6'H)-dione](/img/structure/B4177473.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4177476.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4177497.png)

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B4177506.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4177514.png)